Isoasiaticoside

Triterpene saponin Centella asiatica Structural isomer

Substituting Isoasiaticoside with Asiaticoside or Madecassoside in neuroprotection assays introduces unverified efficacy variance and compromises reproducibility. This reference-standard triterpene saponin provides validated identity for unambiguous SAR interpretation. • 6-OHDA-induced PC12 cell model: directly comparable neuroprotective data across 13 Centella asiatica saponins (Wu et al., 2020). • Distinct HPLC retention time (C18, acetonitrile-water 30:70) enables unambiguous separation from co-occurring asiaticoside and madecassoside. • Full NMR and HR-ESI-MS characterization data available for structural confirmation.

Molecular Formula C48H78O19
Molecular Weight 959.1 g/mol
Cat. No. B12385422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoasiaticoside
Molecular FormulaC48H78O19
Molecular Weight959.1 g/mol
Structural Identifiers
SMILESCC1C2C3CCC4C(C3(CCC2(CC=C1C)C(=O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)O)O)O)O)C)(CCC8C4(CC(C(C8(C)CO)O)O)C)C
InChIInChI=1S/C48H78O19/c1-20-10-13-48(15-14-46(6)23(29(48)21(20)2)8-9-28-44(4)16-24(51)39(60)45(5,19-50)27(44)11-12-47(28,46)7)43(61)67-42-36(58)33(55)31(53)26(65-42)18-62-40-37(59)34(56)38(25(17-49)64-40)66-41-35(57)32(54)30(52)22(3)63-41/h10,21-42,49-60H,8-9,11-19H2,1-7H3/t21-,22-,23+,24+,25+,26+,27+,28+,29-,30-,31+,32+,33-,34+,35+,36+,37+,38+,39-,40+,41-,42-,44-,45-,46+,47+,48-/m0/s1
InChIKeyATNAJMVRCNQHAG-NHVTXXHJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoasiaticoside Procurement Guide


Isoasiaticoside is a pentacyclic triterpene saponin isolated from Centella asiatica (Gotu Kola) [1]. Its molecular formula is C48H78O19 with a molecular weight of 959.12 g/mol . Commercially available Isoasiaticoside is typically supplied as a white powder reference standard with HPLC purity specifications of ≥94% to ≥98%, requiring storage at -20°C or 4°C under sealed, light-protected conditions . The compound is soluble in methanol, pyridine, and DMSO .

Isoasiaticoside Substitution Limitations


In-class triterpene saponins from Centella asiatica exhibit distinct neuroprotective potency profiles in standardized cellular assays despite sharing similar core structures. Substitution with more abundant analogs such as Asiaticoside or Madecassoside introduces unverified efficacy variance that compromises assay reproducibility and comparative data integrity [1]. The sugar moiety and aglycone differences among these saponins preclude functional interchangeability without confirmatory side-by-side validation.

Isoasiaticoside Differentiation Evidence


Structural Differentiation from Analogs

Isoasiaticoside is a structural isomer of Asiaticoside, differing in the stereochemistry or linkage pattern of its sugar moieties attached to the asiatic acid aglycone [1]. Unlike Madecassoside, which contains a madecassic acid aglycone with an additional hydroxyl group, Isoasiaticoside retains the asiatic acid core with alternative glycosylation [2]. These structural variations produce distinct physicochemical and chromatographic properties that directly impact analytical method development and compound identification [1].

Triterpene saponin Centella asiatica Structural isomer

Analytical Specifications & Availability

Commercially available Isoasiaticoside is supplied as a reference standard with HPLC purity specifications of ≥94% or ≥98% [1]. The compound is quantified using a C18 column with an acetonitrile-water (30:70) mobile phase at 203 nm detection wavelength [1]. In contrast, Asiaticoside and Madecassoside are widely available at HPLC ≥98% purity in 20 mg standard quantities, whereas Isoasiaticoside is typically offered in 5 mg units at ≥94% purity, reflecting its lower natural abundance and more challenging isolation [1]. The price premium for Isoasiaticoside relative to Asiaticoside is quantifiable: 5 mg of Isoasiaticoside (≥94%) exceeds $1,300 USD from major suppliers, compared to 20 mg of Asiaticoside (≥98%) at approximately $50-150 USD .

HPLC Reference standard Analytical chemistry

Comparative Neuroprotection vs. Analogs

In a direct comparative screening of 13 triterpene saponins from Centella asiatica against 6-OHDA-induced neurotoxicity in PC12 cells, Isoasiaticoside (compound 11) demonstrated neuroprotective activity that was quantifiably distinct from its in-class analogs [1]. While the best-performing compound (11-oxo-asiaticoside B, compound 3) achieved 91.75% cell viability at 100 μM, the study's comparative framework establishes that structurally related saponins exhibit divergent potency profiles under identical assay conditions [1]. The explicit identification and separate reporting of Isoasiaticoside activity confirms its value as a distinct research tool for neuroprotection mechanism studies.

Neuroprotection 6-OHDA PC12 cells

Isoasiaticoside Application Scenarios


Neuroprotection in Dopaminergic Cell Models

Isoasiaticoside is directly applicable in 6-OHDA-induced PC12 cell models for investigating neuroprotective mechanisms in Parkinson's disease research [1]. The compound's distinct activity profile among 13 Centella asiatica saponins under identical assay conditions makes it suitable for structure-activity relationship (SAR) studies and comparative efficacy assessments. The direct head-to-head comparative data from Wu et al. (2020) provides a peer-reviewed quantitative baseline for experimental design [1].

Analytical Methods for Centella asiatica Extracts

Isoasiaticoside serves as a critical reference standard for HPLC-DAD or HPLC-ELSD quantification of Centella asiatica extracts and formulations [1][2]. Its distinct chromatographic retention time under standard C18 column conditions with acetonitrile-water (30:70) mobile phase enables unambiguous peak identification and separation from co-occurring saponins including Asiaticoside and Madecassoside [1][2]. This application is essential for phytochemical standardization and regulatory compliance.

Structural Elucidation & Natural Product Chemistry

Isoasiaticoside is valuable for studies investigating the relationship between triterpene saponin glycosylation patterns and biological activity. Its status as a structural isomer of Asiaticoside provides a defined comparative system for probing how stereochemical variations in sugar linkage affect target engagement and pharmacological outcomes. The compound's full NMR and HR-ESI-MS characterization data are available in the primary literature [1].

Pharmacological Target Identification

The documented neuroprotective activity of Isoasiaticoside in PC12 cells supports its use as a probe compound for target identification studies in neuronal systems. The availability of direct comparative data against 12 other Centella asiatica saponins enables researchers to correlate specific structural features with differential biological responses, facilitating rational probe selection for pathway analysis [1].

Technical Documentation Hub

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